Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] is a complex organic compound with a unique structure that includes both acetic acid and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] typically involves the reaction of acetic acid derivatives with 2,2-dimethyl-1,3-propanediyl diimino compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis-
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester
Uniqueness
What sets acetic acid, 2,2’-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-] apart from similar compounds is its unique combination of acetic acid and imino groups, which confer distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143878-22-2 |
---|---|
Molekularformel |
C9H14N2O6 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
2-[[2,2-dimethyl-3-(oxaloamino)propyl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H14N2O6/c1-9(2,3-10-5(12)7(14)15)4-11-6(13)8(16)17/h3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
PVYDDOFMSMWVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C(=O)O)CNC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.